molecular formula C13H16O4 B14836941 2-(Cyclohexyloxy)-4-hydroxybenzoic acid

2-(Cyclohexyloxy)-4-hydroxybenzoic acid

Cat. No.: B14836941
M. Wt: 236.26 g/mol
InChI Key: PEVDGKKUWQYYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexyloxy)-4-hydroxybenzoic acid is an organic compound that features a cyclohexyloxy group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-4-hydroxybenzoic acid typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-hydroxybenzoic acid with cyclohexanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of 2-(Cyclohexyloxy)-4-benzoquinone.

    Reduction: Formation of 2-(Cyclohexyloxy)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyclohexyloxy group, resulting in different physical and chemical properties.

    2-(Cyclohexyloxy)benzoic acid: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.

Uniqueness

2-(Cyclohexyloxy)-4-hydroxybenzoic acid is unique due to the presence of both the cyclohexyloxy and hydroxy groups, which confer distinct properties and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-cyclohexyloxy-4-hydroxybenzoic acid

InChI

InChI=1S/C13H16O4/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,15,16)

InChI Key

PEVDGKKUWQYYTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.